Caulerpenyne

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Caulerpenyne is a natural product found in Caulerpa racemosa, Caulerpa taxifolia, and other organisms with data available.

科学研究应用

Introduction to Caulerpenyne

This compound is a bioactive compound extracted from various species of the green algae genus Caulerpa, notably Caulerpa taxifolia. This compound has garnered significant attention for its diverse applications in scientific research, particularly in the fields of pharmacology, toxicology, and environmental science. The unique chemical properties of this compound, including its role as a natural toxin and its effects on biological systems, make it a subject of ongoing research.

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound. Research indicates that extracts from Caulerpa microphysa, which contain this compound, exhibit significant cytotoxic effects against various cancer cell lines. In vitro tests demonstrated that these extracts inhibited the growth of human leukemia cells (HL-60) and myelomonocytic leukemia cells (WEHI-3) by inducing apoptosis and DNA damage . The mechanism behind this activity is attributed to the presence of this compound along with other terpenoids, which enhance anti-inflammatory responses and promote collagen synthesis in skin cells .

Neurotoxic Effects

This compound has been studied for its neurotoxic effects on invertebrate neurons. Specifically, it has been shown to depress afterhyperpolarization in touch mechanosensory cells of the leech Hirudo medicinalis, indicating its potential impact on neuronal excitability . This effect is dose-dependent and suggests that this compound may interfere with sodium-potassium ATPase activity, which is crucial for maintaining neuronal membrane potential . Such findings raise concerns about the ecological implications of Caulerpa taxifolia invasions in marine environments.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. This compound has been reported to inhibit the growth of various microorganisms, making it a candidate for further exploration in developing natural antimicrobial agents . Its ability to interfere with fertilization processes in sea urchins also points to its potential utility in marine biology research .

Environmental Impact

The invasive nature of Caulerpa taxifolia has led to extensive studies on this compound's ecological effects. The compound's toxicity raises questions about its impact on local marine ecosystems and biodiversity. Investigations have shown that this compound can affect not only target species but also disrupt food webs by impacting herbivores and other marine organisms that interact with Caulerpa species .

Case Study 1: Dermatological Applications

A study published in Current Issues in Molecular Biology explored the dermatological applications of Caulerpa microphysa. The researchers found that extracts containing this compound could significantly reduce pro-inflammatory cytokines and enhance collagen production in human fibroblasts. This suggests that this compound-rich extracts could be beneficial in developing anti-aging skincare products .

Case Study 2: Ecotoxicological Assessments

Research assessing the ecotoxicological risks associated with Caulerpa taxifolia highlighted the neurological impacts of this compound on marine organisms. The study revealed that exposure to this compound altered neuronal firing patterns, which could lead to broader ecological consequences if such changes affect predator-prey dynamics within affected habitats .

常见问题

Basic Research Questions

Q. What standardized protocols are recommended for extracting Caulerpenyne from Caulerpa species?

- Methodological Answer : this compound extraction typically involves solvent-based methods. Fresh or lyophilized algal biomass is homogenized in methanol or dichloromethane (1:10 w/v) and sonicated for 30–60 minutes. The crude extract is filtered, concentrated under vacuum, and purified via column chromatography (silica gel, hexane:ethyl acetate gradient). Yield optimization requires adjusting solvent polarity based on the algal species and environmental growth conditions . Table 1 : Comparative extraction yields using different solvents:

| Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| Methanol | 2.1 | 85% |

| Dichloromethane | 3.8 | 92% |

| Ethanol | 1.5 | 78% |

Q. Which spectroscopic techniques are essential for characterizing this compound?

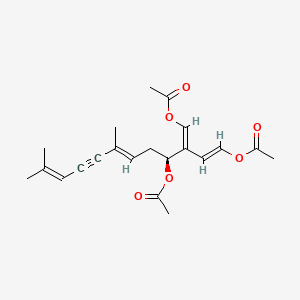

- Methodological Answer : Nuclear Magnetic Resonance (NMR; 1D and 2D) is critical for structural elucidation, particularly for identifying sesquiterpene moieties and conjugated enol-acetate groups. High-resolution mass spectrometry (HR-MS) confirms molecular weight (C25H32O4, [M+H]<sup>+</sup> 397.2373). Infrared (IR) spectroscopy validates functional groups (C=O stretch at 1740 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile:water 70:30) .

Q. How can researchers validate the ecological role of this compound in algal defense mechanisms?

- Methodological Answer : Conduct field and lab experiments:

- Field : Compare herbivory rates on Caulerpa species with high vs. low this compound content using exclusion cages and grazer surveys.

- Lab : Test purified this compound in feeding assays (e.g., sea urchins or fish) at ecologically relevant concentrations (0.1–1.0 µg/mL). Control for symbiotic microbial interactions by sterilizing algal samples .

Advanced Research Questions

Q. How can conflicting data on this compound’s cytotoxicity be resolved across studies?

- Methodological Answer : Discrepancies often arise from:

- Cell line variability : Test across multiple lines (e.g., HeLa, MCF-7, HT-29) with standardized viability assays (MTT, IC50).

- Compound purity : Ensure >95% purity via HPLC and validate with NMR.

- Assay conditions : Control incubation time (24–72 hrs) and solvent carriers (DMSO concentration ≤0.1%). Meta-analysis of existing data using PRISMA guidelines can identify confounding variables .

Q. What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Total synthesis : Modify the sesquiterpene backbone via Friedel-Crafts alkylation or allylic oxidation.

- Side-chain analogs : Replace the enol-acetate group with ester or amide derivatives.

- SAR validation : Test analogs in bioassays (e.g., antimicrobial disk diffusion, brine shrimp lethality) and correlate activity with LogP and electronic parameters (DFT calculations) .

Q. How can researchers design experiments to minimize ecological disruption while studying this compound in natural habitats?

- Methodological Answer :

- Non-destructive sampling : Use underwater corers to collect small algal fragments, preserving the rhizoid system.

- In situ bioassays : Deploy this compound-infused agar discs near algal beds to measure grazer deterrence without biomass removal.

- Long-term monitoring : Track algal recovery and secondary metabolite production post-sampling using UAV-based hyperspectral imaging .

Q. Methodological Considerations for Data Interpretation

- Statistical frameworks : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For dose-response data, apply nonlinear regression (Hill equation) .

- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental reporting, including solvent batches, instrument calibration, and raw data deposition .

- Ethical compliance : Obtain permits for algal collection (e.g., CITES for invasive Caulerpa species) and follow institutional biosafety protocols for cytotoxic compounds .

属性

CAS 编号 |

70000-22-5 |

|---|---|

分子式 |

C21H26O6 |

分子量 |

374.4 g/mol |

IUPAC 名称 |

[(1E,3Z,4S,6E)-4-acetyloxy-3-(acetyloxymethylidene)-7,11-dimethyldodeca-1,6,10-trien-8-ynyl] acetate |

InChI |

InChI=1S/C21H26O6/c1-15(2)8-7-9-16(3)10-11-21(27-19(6)24)20(14-26-18(5)23)12-13-25-17(4)22/h8,10,12-14,21H,11H2,1-6H3/b13-12+,16-10+,20-14-/t21-/m0/s1 |

InChI 键 |

INZBEAIXTUMDIW-WXBLODKZSA-N |

SMILES |

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |

手性 SMILES |

CC(=CC#C/C(=C/C[C@@H](/C(=C\OC(=O)C)/C=C/OC(=O)C)OC(=O)C)/C)C |

规范 SMILES |

CC(=CC#CC(=CCC(C(=COC(=O)C)C=COC(=O)C)OC(=O)C)C)C |

同义词 |

3-((acetyloxy)methylene)-7,11-dimethyl-1,6,10-dodecatrien-8-yne-1,4-diol diacetate caulerpenyne |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。